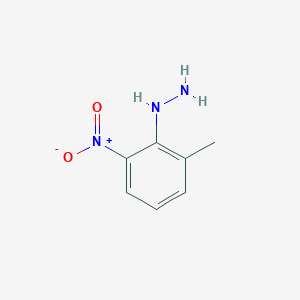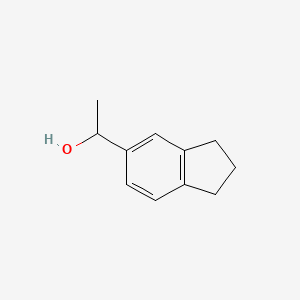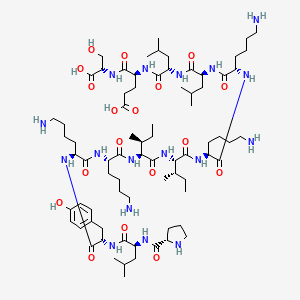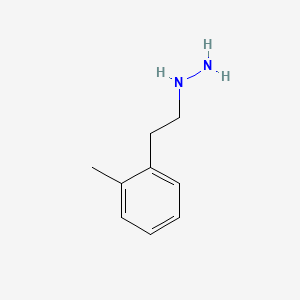
Ethyl 2-(4-methylthiophen-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(4-Methylthiophen-3-yl)acetat ist eine organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophene sind heterocyclische Verbindungen, die ein Schwefelatom in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung ist durch das Vorhandensein einer Ethylestergruppe gekennzeichnet, die an einen Thiophenring gebunden ist, der in der 4-Position mit einer Methylgruppe substituiert ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(4-Methylthiophen-3-yl)acetat kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Veresterung von 2-(4-Methylthiophen-3-yl)essigsäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure zum Ester zu gewährleisten.
Ein weiteres Verfahren beinhaltet die Verwendung der mikrowellengestützten Veresterung, die sich als effizienter als herkömmliche Verfahren erwiesen hat. Dieser Prozess beinhaltet die Reaktion von Essigsäure mit Ethanol in Gegenwart eines Katalysators unter Mikrowellenbestrahlung, was zu höheren Ausbeuten und kürzeren Reaktionszeiten führt .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Ethyl-2-(4-Methylthiophen-3-yl)acetat unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu einer gleichbleibenden Produktqualität und einem höheren Durchsatz führt. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsparameter erhöht die Effizienz des Produktionsprozesses weiter.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(4-Methylthiophen-3-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Reduktion der Estergruppe kann das entsprechende Alkohol ergeben, während die Reduktion des Thiophenrings zu Dihydrothiophenderivaten führen kann.
Substitution: Der Thiophenring kann elektrophile Substitutionsreaktionen wie Halogenierung, Nitrierung und Sulfonierung eingehen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und andere Peroxide.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Halogene (Chlor, Brom), Salpetersäure, Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole, Dihydrothiophenderivate.
Substitution: Halogenierte, nitrierte und sulfonierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(4-Methylthiophen-3-yl)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(4-Methylthiophen-3-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen können Thiophenderivate mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise können sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu entzündungshemmenden Wirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Struktur des Thiophenderivats variieren.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-methylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(4-Methylthiophen-3-yl)acetat kann mit anderen Thiophenderivaten verglichen werden, wie zum Beispiel:
Ethyl-2-(5-Methylthiophen-3-yl)acetat: Ähnliche Struktur, jedoch mit der Methylgruppe in der 5-Position anstelle der 4-Position.
Methyl-2-(4-Methylthiophen-3-yl)acetat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.
2-(4-Methylthiophen-3-yl)essigsäure: Die Carbonsäureform der Verbindung.
Diese Verbindungen weisen ähnliche chemische Eigenschaften auf, können aber aufgrund der Variationen in ihren Strukturen unterschiedliche Reaktivität und biologische Aktivitäten aufweisen .
Eigenschaften
Molekularformel |
C9H12O2S |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
ethyl 2-(4-methylthiophen-3-yl)acetate |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)4-8-6-12-5-7(8)2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WWRSIMKQLDHPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)








![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
